molecular formula C22H35NO4S B8117331 Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate

Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate

Cat. No.: B8117331
M. Wt: 409.6 g/mol
InChI Key: TWCXFFAZLHDTBY-UHFFFAOYSA-N
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Description

Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate: is a complex organic compound that features a thiophene ring, a hydroxyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent functionalization introduces the hydroxyl and acetate groups.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of benzo[b]thiophene-7-carboxylic acid.

  • Reduction: Formation of reduced derivatives of the compound.

  • Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its potential anti-inflammatory and antioxidant properties make it a candidate for further research in medicinal chemistry.

Medicine: In medicine, this compound could be explored for its therapeutic effects. Its structural similarity to other bioactive compounds suggests it may have potential as an anti-cancer or anti-microbial agent.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are promising, especially in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

  • Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-6-yl)-acetate: Similar structure but with a different position of the hydroxyl group.

  • Tributylammonium hydroxy-(3-hydroxy-benzo[b]thiophen-7-yl)-acetate: Different position of the hydroxyl group on the benzene ring.

Uniqueness: Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets and materials, making it a valuable compound for research and application.

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetate;tributylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.C10H8O4S/c1-4-7-10-13(11-8-5-2)12-9-6-3;11-7-2-1-6(8(12)10(13)14)9-5(7)3-4-15-9/h4-12H2,1-3H3;1-4,8,11-12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCXFFAZLHDTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH+](CCCC)CCCC.C1=CC(=C2C=CSC2=C1C(C(=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2 L reactor equipped with a mechanical stirrer, a thermometer, a dropping funnel, a sensor connected to a pH-meter and an argon inlet was charged under argon with 76.2 g (500 mmol) of 4-Hydroxybenzothiophene and 617.1 g (1100 mmol) of a 10% KOH aqueous solution. To the dark solution were added at 0-5° C. within 30 min ca. 85.91 g (580 mmol) of a 50% glyoxylic acid solution in water. If necessary, more glyoxylic acid is added such that the pH of the solution at the end of the addition was 11.5. After stirring for 3 h at 0-5° C., 200 ml of tert-butyl methyl ether were added to the reaction mixture followed by ca. 70 ml of 25% HCl solution in water such that the pH was ca. 7.0. The biphasic mixture was filtered through Speedex, then ca. 70 ml of 25% HCl solution in water were added to the aqueous phase such that the pH was ca. 2.0. After addition of 450 ml of tert-butyl methyl ether the organic phase was separated at room temperature and the aqueous phase washed with tert-butyl methyl ether. The combined organic phases were concentrated to a volume of ca. 300 ml and the residue was diluted with 50 ml of tert-butyl methyl ether and 100 ml of acetonitrile. To the resulting clear solution was added portionswise at 20-30° C. within 1 h a solution of 93.6 g (500 mmol) of tributylamine in 100 ml of tert-butyl methyl ether under seeding with crystals of the product. The resulting suspension was stirred over night at 20-30° C. and then filtered off. The filter cake was washed with 160 ml of tert-butyl methyl ether/acetonitrile 3:1 and the crystals dried over night at 60° C./10 mbar to afford 108.9 g (53.1%) of tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate as white crystals with a m.p. of ca. 200° C. (dec.).
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200 mL
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